molecular formula C8H7BrN2O2S B1524560 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione CAS No. 1184753-48-7

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

Cat. No. B1524560
CAS RN: 1184753-48-7
M. Wt: 275.12 g/mol
InChI Key: DLWYVDALXIHYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, also known as 5-Bromo-1,3-thiazol-2-ylpiperidine-2,6-dione, is a synthetic organic compound belonging to the piperidine class of compounds. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Therapeutic Potential

The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Activities

Thiazole, a component of the compound, is found in many potent biologically active compounds . Thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Treatment of Sickle Cell Disease

The compound has been used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. This makes it useful for the treatment of sickle cell disease and β- .

PROTAC Research

The compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .

Synthesis of New Compounds

The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano [2,3- d ]thiazole and 4,5-dihydrothiazolo [4,5- b ]pyridine derivatives using hydrazonoyl halides as precursors .

Antimicrobial Drug Development

Given the broad range of biological activities of imidazole and thiazole derivatives, the compound could potentially be used in the development of new antimicrobial drugs .

Mechanism of Action

properties

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWYVDALXIHYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Reactant of Route 5
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.